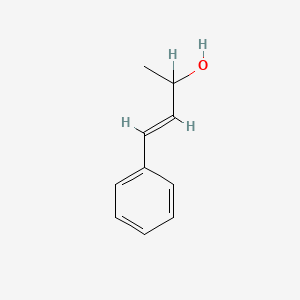

4-Phenyl-3-buten-2-ol

Description

Overview of Allylic Alcohols in Organic Synthesis

Allylic alcohols are a fundamental class of organic compounds characterized by a hydroxyl group attached to a carbon atom adjacent to a double bond. solubilityofthings.com This arrangement leads to unique reactivity, making them versatile building blocks in organic synthesis. benthamdirect.compnas.org They can undergo a variety of transformations, including oxidation, reduction, epoxidation, and nucleophilic substitution, often with high regio- and stereoselectivity. sioc-journal.cnwikipedia.org The ability to participate in transition metal-catalyzed reactions, such as the Tsuji-Trost reaction, further expands their synthetic utility, allowing for the formation of complex molecular architectures. sioc-journal.cn

The reactivity of allylic alcohols stems from the ability of the double bond to stabilize adjacent carbocations or radicals, facilitating a range of reactions. They can act as precursors to aldehydes, ketones, and other functional groups. benthamdirect.com The development of enantioselective methods for the synthesis of chiral allylic alcohols has been a significant focus in modern organic chemistry, as these compounds are key intermediates in the synthesis of numerous natural products and pharmaceuticals. pnas.orgorganic-chemistry.org

Significance of Phenyl-Substituted Alcohols in Contemporary Chemistry

Phenyl-substituted alcohols, which contain a hydroxyl group attached to an alkyl chain that is also bonded to a phenyl ring, are another important class of compounds in chemistry. wikipedia.org The phenyl group, a hydrophobic and rigid aromatic ring, significantly influences the physical and chemical properties of the alcohol. wikipedia.org It can affect the acidity of the hydroxyl group, the stability of reaction intermediates, and the molecule's interaction with biological systems. wikipedia.orgacs.org

The presence of the phenyl ring provides a site for various electrophilic aromatic substitution reactions, allowing for further functionalization of the molecule. wikipedia.org Furthermore, the aromatic ring can participate in π-stacking and other non-covalent interactions, which are crucial in areas such as supramolecular chemistry and materials science. Phenyl-substituted alcohols are common motifs in pharmaceuticals, fragrances, and other fine chemicals. researchgate.netwikipedia.org The study of their oxidation, reduction, and fragmentation reactions provides valuable insights into reaction mechanisms and the behavior of organic molecules. acs.org

Interactive Data Tables

Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | (E)-4-phenylbut-3-en-2-ol | nih.gov |

| Molecular Formula | C₁₀H₁₂O | cymitquimica.comsolubilityofthings.com |

| Molecular Weight | 148.20 g/mol | solubilityofthings.comnih.gov |

| Appearance | Colorless to pale yellow liquid | solubilityofthings.comnih.govthegoodscentscompany.com |

| Odor | Sweet, mild, fruity, floral, balsamic | nih.govchemicalbook.com |

| Boiling Point | 140 °C at 12.00 mm Hg | thegoodscentscompany.com |

| Melting Point | -30 °C | solubilityofthings.com |

| Density | 0.9787 - 1.012 g/cm³ | solubilityofthings.comthegoodscentscompany.com |

| Refractive Index | 1.558 - 1.567 at 20 °C | thegoodscentscompany.com |

| Solubility | Soluble in organic solvents like ethanol (B145695), methanol (B129727), and acetone; limited solubility in water. | cymitquimica.comsolubilityofthings.comnih.gov |

| logP (o/w) | 2.043 (estimated) | thegoodscentscompany.com |

Spectroscopic Data of this compound (¹³C NMR)

| Carbon Atom | Chemical Shift (δ, ppm) | Source(s) |

| C1 (CH₃) | 23.4 | orgsyn.org |

| C2 (CHOH) | 68.9 | orgsyn.org |

| C3 (=CH) | 129.4 | orgsyn.org |

| C4 (=CHPh) | 133.5 | orgsyn.org |

| C-Ar (quaternary) | 136.7 | orgsyn.org |

| C-Ar (CH) | 126.4, 127.6, 128.6 | orgsyn.org |

Research Findings on this compound

Synthesis of this compound

Several synthetic routes to this compound have been reported in the chemical literature. A common method involves the reduction of the corresponding α,β-unsaturated ketone, 4-phenyl-3-buten-2-one (B7806413) (benzalacetone). vulcanchem.comorgsyn.org This reduction can be achieved using various reducing agents. For instance, sodium borohydride (B1222165) (NaBH₄) in ethanol can effectively reduce the ketone to the allylic alcohol. orgsyn.org Another approach is the reaction of cinnamaldehyde (B126680) with a methyl Grignard reagent (magnesium methyl bromide) followed by hydrolysis. chemicalbook.com

Asymmetric synthesis to obtain specific enantiomers of this compound has also been explored. rsc.org For example, the enantioselective hydrogenation of benzalacetone using a chiral catalyst system, such as a ruthenium complex with a chiral ligand like BINAP, can yield the chiral alcohol with high enantiomeric excess. prepchem.comprepchem.com

Chemical Reactivity and Transformations

The chemical reactivity of this compound is characterized by the interplay of its alcohol and alkene functional groups.

Oxidation: The hydroxyl group can be oxidized to a ketone. For example, treatment with Jones reagent (CrO₃ in H₂SO₄) can yield 4-phenyl-3-buten-2-one. vulcanchem.com Aerobic oxidation catalyzed by TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in the presence of a co-catalyst is another method for this transformation. wiley-vch.de

Esterification and Etherification: As a typical alcohol, it can undergo esterification. For example, it reacts with acetic anhydride (B1165640) to form 4-phenyl-3-buten-2-yl acetate. vulcanchem.com Etherification can be achieved by treatment with an alkyl halide, such as methyl iodide, in the presence of a base. vulcanchem.com

Isomerization: Studies have shown that this compound can undergo isomerization reactions, for instance, in the presence of an oxovanadium(V) catalyst. researchgate.net

Nucleophilic Substitution: The allylic nature of the alcohol allows for nucleophilic substitution reactions, which are important for introducing new functional groups. sioc-journal.cn

Applications in Chemical Research

This compound serves as a versatile intermediate in organic synthesis. cymitquimica.comsolubilityofthings.com Its derivatives have potential applications in various fields. For example, it can be used as a starting material for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. cymitquimica.comsolubilityofthings.com The compound and its structural analogs are also of interest in medicinal chemistry, as some allylic alcohols exhibit biological activity. solubilityofthings.com Furthermore, it is used as a reagent in rhodium-catalyzed allylation reactions. chemicalbook.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-4-phenylbut-3-en-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-9,11H,1H3/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIJWGEHOVHJHKB-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CC1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(/C=C/C1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless slightly viscous liquid with a sweet, mild, fruity, floral, balsamic odour | |

| Record name | 4-Phenyl-3-buten-2-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/804/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | 4-Phenyl-3-buten-2-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/804/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.006-1.012 | |

| Record name | 4-Phenyl-3-buten-2-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/804/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

17488-65-2, 36004-04-3 | |

| Record name | 4-Phenyl-3-buten-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017488652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Phenyl-3-buten-2-ol, (3E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036004043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Buten-2-ol, 4-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-phenyl-3-buten-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.713 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-PHENYL-3-BUTEN-2-OL, (3E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X6586VX5Q9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 4 Phenyl 3 Buten 2 Ol

Classical Chemical Reduction Approaches

Traditional methods for synthesizing 4-phenyl-3-buten-2-ol often involve the reduction of a corresponding ketone or the use of organometallic reagents. These methods are well-established and widely used for their reliability and straightforward execution.

Reduction of 4-Phenyl-3-buten-2-one (B7806413) (Benzylideneacetone)

A primary and direct route to this compound is the reduction of the α,β-unsaturated ketone, 4-phenyl-3-buten-2-one, also known as benzylideneacetone (B49655). This transformation targets the carbonyl group while preserving the carbon-carbon double bond.

Commonly used reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). vulcanchem.com The reaction with NaBH₄ is typically carried out in a protic solvent like ethanol (B145695). For instance, (E)-4-phenyl-3-buten-2-one can be dissolved in absolute ethanol and cooled, after which NaBH₄ is added. orgsyn.org This method is effective for producing the allylic alcohol. orgsyn.org While NaBH₄ in methanol (B129727) can provide yields around 60-70%, LiAlH₄ in a solvent such as tetrahydrofuran (B95107) (THF) can achieve higher efficiencies of 85-90%.

Catalytic hydrogenation presents another viable reduction strategy. Catalysts like palladium on carbon (Pd/C) or Raney Ni can facilitate high-yield conversions (≥90%) under hydrogen pressures of 10–20 bar and temperatures between 50–80°C. vulcanchem.com The choice of catalyst and reaction conditions is crucial to selectively reduce the ketone without affecting the double bond.

| Reducing Agent | Solvent | Temperature | Yield (%) | Reference |

| NaBH₄ | Ethanol/Methanol | 0–25°C | 60–70 | vulcanchem.com |

| LiAlH₄ | Tetrahydrofuran (THF) | 0°C | 85–90 | |

| H₂/Pd/C | Ethanol | 50°C | 75 |

Grignard Reagent-Mediated Synthesis from Acrolein

The Grignard reaction provides a classic carbon-carbon bond-forming strategy for the synthesis of this compound. One approach involves the reaction of phenylmagnesium bromide with acrolein. ontosight.ai However, a more common pathway involves the reaction of cinnamaldehyde (B126680) with a methyl Grignard reagent, such as magnesium methyl bromide, in an ether solution, followed by hydrolysis of the resulting ester. chemicalbook.com This method constructs the alcohol by adding a methyl group to the aldehyde functionality of cinnamaldehyde.

Asymmetric and Enantioselective Synthetic Routes

The development of asymmetric synthesis methods has enabled the production of specific enantiomers of this compound, which is crucial for applications where chirality is important.

Enantioselective Reduction Strategies

Enantioselective reduction of 4-phenyl-3-buten-2-one can be achieved using chiral catalysts. For example, chiral ruthenium catalysts, such as those containing the BINAP ligand, are used for the enantioselective hydrogenation of α,β-unsaturated ketones to produce specific isomers like (2R,3E)-4-phenyl-3-buten-2-ol. vulcanchem.com Another approach involves using a chiral complex formed from a chiral amine oxide and scandium trifluoromethanesulfonate (B1224126) to catalyze the asymmetric reduction with metal borohydrides, yielding chiral secondary alcohols. google.com

In one specific example, the hydrogenation of benzalacetone using a ((+)-BINAP)}BF4 catalyst in a mixture of tetrahydrofuran and methanol under a hydrogen pressure of 50 kg/cm ² at 30°C resulted in a 34.5% conversion to this compound. prepchem.com After purification, the product exhibited an optical rotation of {α}25 D : +18.1°. prepchem.com

| Catalyst | Reagent | Solvent | Conditions | Conversion/Yield | Enantiomeric Excess (ee) | Reference |

| Ru(BINAP) | H₂ | - | - | High | >95% (for R) | vulcanchem.com |

| ((+)-BINAP)}BF4 | H₂ | THF/Methanol | 30°C, 50 kg/cm ² | 34.5% conversion | - | prepchem.com |

| Chiral amine oxide-Sc(OTf)₃ | KBH₄/NaBH₄ | THF | -60 to 35°C | High | High | google.com |

Catalytic Asymmetric Approaches

Catalytic asymmetric synthesis can also be achieved through methods other than hydrogenation. Copper-catalyzed 1,4-addition of organometallic reagents to α,β-unsaturated enones is a powerful tool. For instance, the addition of diethylzinc (B1219324) to benzylideneacetone using a copper catalyst with phosphino-phenol ligands can result in very high enantioselectivities, up to 99% ee. rug.nl While this creates a chiral center at the β-position, subsequent reduction of the ketone can lead to the desired chiral alcohol.

Biocatalytic and Biotransformation Pathways

Biocatalysis offers an environmentally friendly and highly selective alternative for the synthesis of this compound. These methods utilize whole cells or isolated enzymes to perform specific chemical transformations.

The reductive metabolism of 4-phenyl-3-butyn-2-one (B156156) by rat liver preparations has been studied. nih.gov Liver cytosol can reduce the carbonyl group to form 4-phenyl-3-butyn-2-ol, and notably, only the S-enantiomer was formed. nih.gov In contrast, liver microsomes produced the R-enantiomer to some extent. nih.gov

The biotransformation of 4-phenyl-3-buten-2-one using baker's yeast (Saccharomyces cerevisiae) has been shown to selectively reduce the carbonyl group, yielding optically active this compound in good yields (75-90%) and high enantiomeric excess (>81%). rjpbcs.com

Furthermore, enzyme-based kinetic resolution is a powerful technique. Burkholderia cepacia lipase (B570770) (BCL) can be encapsulated in a metal-organic framework (MAF-6) and used for the kinetic resolution of racemic this compound. nih.gov The enzyme selectively acetylates the R-enantiomer, allowing for the separation of the S-enantiomer. nih.gov This method has demonstrated the potential for high enantioselectivity (94–99%) and nearly quantitative yields. nih.gov

| Biocatalyst | Substrate | Product | Key Finding | Reference |

| Rat Liver Cytosol | 4-Phenyl-3-butyn-2-one | (S)-4-Phenyl-3-butyn-2-ol | Forms only the S-enantiomer. | nih.gov |

| Saccharomyces cerevisiae | 4-Phenyl-3-buten-2-one | (S)-4-Phenyl-3-buten-2-ol | Yields 75-90%, ee >81%. | rjpbcs.com |

| Burkholderia cepacia lipase (BCL)@MAF-6 | Racemic this compound | (S)-4-Phenyl-3-buten-2-ol | Kinetic resolution with high ee (94-99%). | nih.gov |

Yeast-Mediated Bioreductions (e.g., Pichia stipitis, Saccharomyces cerevisiae)

Yeast, particularly Saccharomyces cerevisiae (baker's yeast), is a widely used biocatalyst for the reduction of carbonyl compounds. However, in the case of α,β-unsaturated ketones like 4-phenyl-3-buten-2-one, the reaction can proceed via two main pathways: the reduction of the carbon-carbon double bond to yield the saturated ketone (4-phenyl-2-butanone) or the reduction of the carbonyl group to produce the unsaturated alcohol (this compound).

Research indicates that the bioreduction of 4-phenyl-3-buten-2-one and its derivatives using yeast often favors the reduction of the C=C double bond. For instance, in vivo metabolic studies in rats and dogs have shown that trans-4-phenyl-3-buten-2-one is predominantly metabolized to 4-phenyl-2-butanone, with trans-4-phenyl-3-buten-2-ol being only a minor metabolite. nih.gov

Studies involving Pichia stipitis have been conducted on related halo-substituted derivatives, such as (Z)-4-phenyl-3-halo-3-buten-2-ones. The reduction of these substrates by P. stipitis primarily resulted in the formation of 4-phenylbutan-2-one through a dehalogenation and reduction process, rather than yielding the corresponding unsaturated halohydrin. researchgate.net However, the addition of 1,3-dinitrobenzene (B52904) to the reaction mixture was found to inhibit the dehalogenation pathway, allowing for the formation of the corresponding (2S,3S)-halohydrins with excellent enantiomeric excess. researchgate.net

While direct and high-yield synthesis of this compound using common yeasts like Pichia stipitis or Saccharomyces cerevisiae is not extensively documented in the reviewed literature, these microorganisms are effective in reducing related substrates, often with high stereoselectivity. For example, Saccharomyces cerevisiae has been used in the bioreduction of (Z)-3-X-CH₂-4-(C₆H₅)-3-buten-2-one derivatives, leading to the formation of the corresponding saturated ketones with high enantiomeric excess. researchgate.net The selective reduction of the carbonyl group in 4-phenyl-3-buten-2-one by these yeasts appears to be a less favored pathway compared to the reduction of the conjugated double bond.

Enzyme-Catalyzed Transformations of Alpha,Beta-Unsaturated Ketones

The use of isolated enzymes, such as ene-reductases and alcohol dehydrogenases (ADHs), offers a more controlled approach to the selective reduction of α,β-unsaturated ketones. Ene-reductases, belonging to the Old Yellow Enzyme (OYE) family, typically catalyze the asymmetric reduction of activated C=C double bonds, while ADHs catalyze the reduction of carbonyl groups.

A multi-enzyme cascade reaction has been effectively employed for the stereoselective synthesis of the related compound, 3-methyl-4-phenylbutan-2-ol, from (E)-3-methyl-4-phenylbut-3-en-2-one. This system combines an ene-reductase (ER) for the reduction of the C=C double bond and an alcohol dehydrogenase (ADH) for the subsequent reduction of the keto group, allowing for the synthesis of specific stereoisomers with high diastereoselectivity and enantiomeric excess. polimi.it

While a direct application of a single enzyme system for the high-yield synthesis of this compound from 4-phenyl-3-buten-2-one is not prominently featured in the surveyed literature, the enzymatic potential exists. The challenge lies in the chemoselectivity of the enzyme, favoring the reduction of the carbonyl group over the conjugated double bond. In many enzymatic systems studied, such as those involving rat liver microsomes, the reduction of the double bond of trans-4-phenyl-3-buten-2-one is the predominant metabolic pathway. nih.gov

A patent describes a method for producing benzalacetone via the enzymatic reduction of 4-phenyl-3-butyn-2-one using the reductase OYE, which reduces the triple bond to a double bond. google.com This highlights the utility of enzymes in modifying the carbon framework, though not directly producing the target alcohol from the enone.

Microorganism-Mediated Reductions of Related Ketones

A variety of microorganisms beyond common yeasts have been investigated for their ability to reduce α,β-unsaturated ketones with high regio- and stereoselectivity. These microorganisms can offer alternative enzymatic machinery that may favor the desired carbonyl reduction.

One successful example is the use of whole cells of Weissella cibaria N9 for the regioselective and asymmetric bioreduction of trans-4-phenylbut-3-en-2-one. researchgate.net This biocatalyst was found to exclusively reduce the carbonyl group, yielding (S,E)-4-phenylbut-3-en-2-ol with excellent conversion and enantiomeric excess. The study optimized various reaction parameters to achieve high yields, demonstrating the potential for industrial-scale production of the enantiopure alcohol. researchgate.net

| Parameter | Optimal Condition | Result |

| Biocatalyst | Whole cells of Weissella cibaria N9 | High regioselectivity for C=O reduction |

| Substrate | (E)-4-phenylbut-3-en-2-one | - |

| Product | (S,E)-4-phenylbut-3-en-2-ol | Excellent enantiomeric excess |

| Scale | Gram scale | Demonstrated potential for larger scale |

| Data from a study on the bioreduction by Weissella cibaria N9. researchgate.net |

Other microorganisms have also shown promise in the reduction of related ketones. For instance, Mortierella isabellina and Geotrichum candidum have been used to reduce 3-methyl-4-phenyl-3-buten-2-one (B155874) to the corresponding secondary alcohols with high enantiomeric excess (94–99%). researchgate.net This indicates that specific microbial strains possess the necessary enzymes to perform the desired transformation with high stereocontrol.

The selection of the microorganism is critical, as different species can lead to different products. For example, while Mortierella isabellina and Geotrichum candidum produced the saturated alcohols from 3-methyl-4-phenyl-3-buten-2-one, Rhodotorula rubra converted the same substrate into the optically active saturated ketone as the major product. researchgate.net

Stereochemical Aspects of 4 Phenyl 3 Buten 2 Ol and Its Derivatives

Isomeric Forms and Geometric Considerations (E/Z Isomerism)

4-Phenyl-3-buten-2-ol possesses a carbon-carbon double bond between the C3 and C4 positions, which allows for geometric isomerism. This results in two distinct isomers: (E)-4-phenyl-3-buten-2-ol and (Z)-4-phenyl-3-buten-2-ol. nist.govthegoodscentscompany.com The spatial arrangement of the substituents—specifically the phenyl group and the rest of the carbon chain—around the double bond defines these isomers.

The (E) isomer, where the high-priority groups (the phenyl group and the C2 carbon) are on opposite sides of the double bond, is the more commonly referenced and synthesized form. nist.govstenutz.eu The geometric configuration can be unequivocally confirmed using spectroscopic methods, particularly ¹H NMR. For the (E)-isomer, the coupling constant (J-value) between the vinylic protons at C3 and C4 is typically in the range of 15–16 Hz, a characteristic value for a trans configuration. vulcanchem.com In contrast, the corresponding cis or (Z)-isomer would exhibit a significantly smaller coupling constant. Computational modeling, such as Density Functional Theory (DFT) calculations, can also predict the energy minima for the (E) and (Z) isomers to validate experimental findings.

Table 1: Geometric Isomers of this compound

| Isomer Name | CAS Number | Key Feature | Spectroscopic Identifier |

|---|---|---|---|

| (E)-4-phenyl-3-buten-2-ol | 36004-04-3 | Phenyl group and C2 carbon are on opposite sides of the C=C bond. | ¹H NMR J-value for vinylic protons is 15-16 Hz. vulcanchem.com |

Chirality and Enantiomeric Purity in Synthesized Compounds

Beyond geometric isomerism, this compound is a chiral molecule. The carbon atom at the C2 position is a stereocenter, as it is bonded to four different groups: a hydroxyl group (-OH), a methyl group (-CH₃), a hydrogen atom (-H), and a phenylbutenyl group (-CH=CH-Ph). This chirality means the compound exists as a pair of enantiomers: (R)-4-phenyl-3-buten-2-ol and (S)-4-phenyl-3-buten-2-ol. vulcanchem.comncats.io When combined with the geometric isomerism, this leads to specific stereoisomers such as (2R,3E)-4-phenyl-3-buten-2-ol and (2S,3E)-4-phenyl-3-buten-2-ol.

The synthesis of enantiomerically pure or enriched this compound is a significant objective, often accomplished through asymmetric synthesis. A primary route is the enantioselective reduction of the prochiral precursor, (E)-4-phenyl-3-buten-2-one. vulcanchem.comorgsyn.org This can be achieved with high efficiency using chiral catalysts.

Key Research Findings in Asymmetric Synthesis:

Asymmetric Catalytic Hydrogenation: The use of chiral ruthenium-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) complexes as catalysts for the hydrogenation of (E)-4-phenyl-3-buten-2-one can yield the corresponding alcohol with high enantiomeric excess (ee), often exceeding 90-95%. vulcanchem.com

Hydride Reduction: While standard reducing agents like sodium borohydride (B1222165) (NaBH₄) produce a racemic mixture of the alcohol, chiral modifications of these reagents or the use of enzymatic reductions can induce stereoselectivity. vulcanchem.comorgsyn.org

Kinetic Resolution: Another strategy involves the kinetic resolution of racemic this compound, where one enantiomer reacts faster than the other in a chemical transformation, such as lipase-catalyzed transesterification, allowing for the separation of the unreacted, enantiomerically enriched alcohol. researchgate.net

For example, one documented synthesis involved the hydrogenation of benzalacetone (a common name for 4-phenyl-3-buten-2-one) using a ((+)-BINAP)RuBr₂ catalyst, which produced this compound with a positive specific rotation, indicating the formation of an enantiomerically enriched product. prepchem.com

Table 2: Enantioselective Synthesis Data

| Method | Precursor | Catalyst/Reagent | Product Configuration | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Asymmetric Hydrogenation | (E)-4-phenyl-3-buten-2-one | Ru(BINAP) | (R)- or (S)- depending on BINAP chirality | >95% | vulcanchem.com |

Diastereoselective Synthesis Considerations

The synthesis of derivatives of this compound can introduce a second stereocenter, leading to the formation of diastereomers. Controlling the stereochemical outcome of such reactions is a fundamental challenge in organic synthesis. Diastereoselective synthesis aims to produce a single diastereomer out of several possibilities.

A relevant example can be found in the synthesis of the related compound, 3-methyl-4-phenylbutan-2-ol, which has two adjacent stereocenters (at C2 and C3). Multi-enzyme cascade reactions have been developed for the stereoselective synthesis of its diastereomers. polimi.it This approach combines an ene-reductase (ER) for the stereoselective reduction of the carbon-carbon double bond in a precursor like (E)-3-methyl-4-phenylbut-3-en-2-one, followed by the reduction of the ketone by an alcohol dehydrogenase (ADH). polimi.it

This one-pot, two-step enzymatic process allows for high stereochemical control over both newly formed chiral centers. polimi.it For instance, the combination of Old Yellow Enzyme 3 (OYE3) and Rhodococcus alcohol dehydrogenase (READH) has been used to synthesize (2S,3S)-3-methyl-4-phenylbutan-2-ol with a 75% yield and 99% enantiomeric excess. By carefully selecting the enzymes (ER and ADH), different diastereomers can be targeted. This methodology highlights a powerful strategy for controlling diastereoselectivity, which is applicable to the synthesis of complex derivatives starting from α,β-unsaturated ketones related to this compound. The creation of a second stereocenter, for example by epoxidation of the double bond or addition across it, would necessitate similar considerations for controlling the relative stereochemistry (syn vs. anti) of the resulting diastereomers.

Chemical Transformations and Reactivity of 4 Phenyl 3 Buten 2 Ol

Derivatization Reactions

The presence of both an alcohol and an alkene functional group in 4-phenyl-3-buten-2-ol makes it a suitable precursor for the synthesis of a variety of derivatives. cymitquimica.comsolubilityofthings.com These reactions are fundamental in expanding its utility as a building block in organic synthesis.

This compound can be converted into halogenated derivatives, such as 3-chloro-4-phenylbutan-2-one (B14708161). orgsyn.orgsmolecule.com This transformation can be achieved through chlorination using reagents like thionyl chloride or phosphorus pentachloride. smolecule.com A notable method involves a tandem isomerization/C-Cl bond formation catalyzed by an iridium complex. orgsyn.org In this process, the crude this compound, synthesized by the reduction of (E)-4-phenyl-3-buten-2-one with sodium borohydride (B1222165), is directly used in the iridium-catalyzed reaction to yield the α-chloroketone, 3-chloro-4-phenylbutan-2-one. orgsyn.org

This halogenated ketone is a valuable intermediate for further synthetic applications. smolecule.com For instance, it can undergo reduction to form the corresponding halohydrin, which are important chiral building blocks for optically active epoxides and aminoalcohols. researchgate.net

Table 1: Synthesis of 3-chloro-4-phenylbutan-2-one from this compound orgsyn.org

| Step | Reactants/Reagents | Product | Notes |

| 1 | (E)-4-phenyl-3-buten-2-one, Sodium borohydride (NaBH4), Ethanol (B145695) | Crude this compound | Reduction of the enone |

| 2 | Crude this compound, [IrCp*Cl2]2, N-chlorosuccinimide (NCS), THF-H2O | 3-chloro-4-phenylbutan-2-one | Iridium-catalyzed tandem isomerization/C-Cl bond formation |

The halogenated derivative, 3-chloro-4-phenylbutan-2-one, serves as a key precursor in the synthesis of heterocyclic compounds. orgsyn.org Specifically, it can be used to prepare 4,5-disubstituted 2-aminothiazolium salts. orgsyn.org The synthesis involves the reaction of the crude α-chloroketone with thiourea (B124793). orgsyn.org This condensation reaction leads to the formation of the thiazole (B1198619) ring. orgsyn.org

For example, 5-benzyl-4-methyl-2-aminothiazolium hydrochloride can be synthesized in a three-step process starting from (E)-4-phenyl-3-buten-2-one, with the formation of 3-chloro-4-phenylbutan-2-one as the intermediate step. orgsyn.org This method is efficient as it avoids the need for purification by column chromatography in the intermediate steps. orgsyn.org

Table 2: Synthesis of 2-Aminothiazolium Salt from this compound Derivative orgsyn.org

| Step | Starting Material | Reagents | Product | Overall Yield |

| 3 | Crude 3-chloro-4-phenylbutan-2-one | Thiourea, Ethanol | 5-benzyl-4-methyl-2-aminothiazolium hydrochloride | 62.4% - 67% over 3 steps |

Formation of Halogenated Derivatives (e.g., 3-chloro-4-phenylbutan-2-one)

Catalytic Functionalizations

Catalytic methods offer efficient and selective pathways to functionalize this compound, taking advantage of modern organometallic chemistry.

This compound can be utilized as a reagent in rhodium-catalyzed dynamic kinetic enantio-, chemo-, and regioselective allylation reactions. chemicalbook.com This process typically involves the reaction of phenols, naphthols, or hydroxypyridines with allylic carbonates, where this compound or a derivative acts as the allylic partner. chemicalbook.com Dynamic kinetic resolution allows for the conversion of a racemic starting material into a single enantiomer of the product in high yield. acs.org

Iridium catalysts are particularly effective in promoting tandem reactions involving this compound. orgsyn.org As mentioned earlier, an iridium-catalyzed tandem isomerization/C-Cl bond formation is a key step in the synthesis of 3-chloro-4-phenylbutan-2-one. orgsyn.org This reaction proceeds with high selectivity to form the monochlorinated ketone. researchgate.net The use of an iridium catalyst, specifically [{Cp*IrCl2}2], enables the efficient conversion of the allylic alcohol to the corresponding α-chloroketone. orgsyn.org Such tandem processes are highly desirable in organic synthesis as they allow for the construction of complex molecules in fewer steps. acs.orgresearchgate.net

Rhodium-Catalyzed Dynamic Kinetic Allylation

Isomerization Pathways of this compound

The isomerization of allylic alcohols like this compound into carbonyl compounds is a well-established transformation that can be catalyzed by various transition metals, including rhodium and iridium. researchgate.netresearchgate.net Research has shown that in the presence of an oxovanadium(V) catalyst, this compound can undergo isomerization. researchgate.net This process is relevant in the context of direct amination reactions of allylic alcohols, where the isomerization can be a competing pathway. researchgate.net Palladium catalysts have also been shown to facilitate a two-step arylation-isomerization sequence of 3-buten-2-ol (B146109) to form 4-phenyl-2-butanone. researchgate.net

Mechanistic Investigations of Reactions Involving 4 Phenyl 3 Buten 2 Ol

Reaction Mechanism Elucidation in Biotransformations (e.g., Hydride Transfer versus Electron Transfer)

Biotransformations utilizing whole-cell catalysts or isolated enzymes offer a green and highly selective means of modifying 4-phenyl-3-buten-2-ol and its derivatives. Understanding the underlying reaction mechanisms is crucial for optimizing these processes and expanding their synthetic utility. A key area of investigation has been the elucidation of whether a reaction proceeds via a hydride transfer or a single-electron transfer (SET) mechanism, particularly in reduction reactions.

In the bioreduction of α,β-unsaturated ketones, such as the precursor to this compound, 4-phenyl-3-buten-2-one (B7806413), the reaction can proceed through different pathways. For instance, the bioreduction of (Z)-4-phenyl-3-halo-3-buten-2-ones using the yeast Pichia stipitis was found to yield 4-phenylbutan-2-one. researchgate.net This product arises from the dehalogenation of the intermediate 3-halo-4-phenylbutan-2-one via an electron transfer mechanism. researchgate.net However, the addition of 1,3-dinitrobenzene (B52904) to the reaction mixture suppresses this dehalogenation, leading to the formation of the corresponding (2S,3S)-halohydrins in excellent enantiomeric excesses through a hydride transfer mechanism. researchgate.net This suggests that 1,3-dinitrobenzene acts as an inhibitor of the electron transfer pathway, allowing the hydride transfer pathway to dominate. researchgate.net

Further studies have explored the bioreduction of various derivatives. For example, the biotransformation of 3-azidomethyl-4-phenyl-3-buten-2-one with Saccharomyces cerevisiae resulted in two main products, indicating competing reaction pathways. researchgate.net One product, (R)-4-azido-3-benzylbutan-2-one, is formed via a straightforward C=C double bond reduction. researchgate.net The other major product, (R)-4-(phenyl)-3-methylbutan-2-one, is proposed to form through a cascade reaction initiated by the displacement of the azido (B1232118) group. researchgate.net This displacement is suggested to occur via an SN2' type mechanism involving a formal hydride transfer from a flavin mononucleotide cofactor, followed by the reduction of the newly formed C=C bond. researchgate.net

The table below summarizes the outcomes of biotransformations of 4-phenyl-3-buten-2-one analogs, highlighting the influence of the substrate and reaction conditions on the operative mechanism.

| Substrate | Biocatalyst | Key Product(s) | Proposed Mechanism |

| (Z)-4-Phenyl-3-halo-3-buten-2-one | Pichia stipitis | 4-Phenylbutan-2-one | Electron Transfer |

| (Z)-4-Phenyl-3-halo-3-buten-2-one with 1,3-dinitrobenzene | Pichia stipitis | (2S,3S)-Halohydrin | Hydride Transfer |

| 3-Azidomethyl-4-phenyl-3-buten-2-one | Saccharomyces cerevisiae | (R)-4-Azido-3-benzylbutan-2-one and (R)-4-(Phenyl)-3-methylbutan-2-one | C=C Reduction and SN2' Hydride Transfer Cascade |

Catalytic Cycle Studies in Transition Metal-Mediated Processes

Transition metal catalysis provides a powerful platform for the transformation of this compound. The Heck reaction, a palladium-catalyzed cross-coupling, has been employed to synthesize derivatives of this compound. For instance, the Heck coupling of iodobenzene (B50100) with 3-buten-2-ol (B146109), a structural analog of this compound, using a palladium catalyst immobilized on functionalized polysiloxane microspheres, leads to the formation of 4-phenyl-2-butanone. researchgate.netresearchgate.net This product is the result of a two-step arylation-isomerization sequence. researchgate.netresearchgate.net

The generally accepted catalytic cycle for the Heck reaction involves several key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., iodobenzene) to form a Pd(II) species.

Alkene Coordination and Insertion: The alkene (3-buten-2-ol) coordinates to the Pd(II) complex, followed by migratory insertion into the Pd-aryl bond.

β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated, regenerating the double bond in a new position and forming a palladium-hydride species.

Reductive Elimination: The palladium-hydride species reductively eliminates to regenerate the Pd(0) catalyst and a proton, which can then be scavenged by a base.

In the case of 3-buten-2-ol, the initial Heck product, this compound, can then isomerize to the more stable 4-phenyl-2-butanone under the reaction conditions. researchgate.netresearchgate.net

The efficiency of these catalytic systems can be remarkably high, with very low palladium loadings (e.g., 0.05 mol%) being sufficient to achieve high yields of the ketone product. researchgate.netresearchgate.net Furthermore, the use of supported catalysts allows for easy recovery and recycling, with some systems demonstrating consistent performance over multiple catalytic cycles. researchgate.net

Influence of Substrate Structure on Reactivity and Selectivity

The structure of this compound and its analogs significantly influences the reactivity and selectivity of chemical transformations. Even subtle changes to the substrate can lead to vastly different outcomes.

In biotransformations, the stereochemistry of the substrate is critical. For example, in the reduction of α-substituted derivatives of cinnamaldehyde (B126680) using baker's yeast, the ene reductases preferentially reduce the C=C double bond of stereoisomers where the phenyl group is trans to the carbonyl group. researchgate.net

The nature of substituents on the aromatic ring or the allylic backbone can also have a profound effect. In the reduction of substituted acetophenones by Vigna unguiculata (cowpea), the presence of bulkier alkyl groups on the aromatic ring was found to have a negative effect on the enantioselectivity of the reduction. core.ac.uk Conversely, halogenated acetophenones were often reduced with good conversions and high enantioselectivity. core.ac.uk

The table below illustrates the effect of substrate structure on the outcome of bioreductions.

| Substrate | Biocatalyst | Conversion (%) | Enantiomeric Excess (ee %) | Product Configuration |

| 4'-Methylacetophenone | Vigna unguiculata | ~13 | >99 | S |

| 4'-Isopropylacetophenone | Vigna unguiculata | ~13 | 87 | S |

| 2-Chloroacetophenone | Vigna unguiculata | 65 | >99 | R |

| 4-Bromoacetophenone | Vigna unguiculata | 56 | >99 | R |

These examples underscore the intricate interplay between the substrate structure and the active site of the enzyme, which ultimately governs the efficiency and stereochemical outcome of the reaction.

In transition metal-catalyzed reactions, the structure of the allylic alcohol can also dictate the reaction pathway. For instance, the direct amination of allylic alcohols using an oxovanadium(V) catalyst is a versatile method for synthesizing allylic amines. researchgate.net The scope of this reaction is influenced by the nature of both the allylic alcohol and the amine nucleophile. researchgate.net

Advanced Spectroscopic Characterization Techniques for 4 Phenyl 3 Buten 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed map of the molecular structure can be constructed.

Proton NMR (¹H NMR) for Structural Assignment

Proton NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. For 4-Phenyl-3-buten-2-ol, the ¹H NMR spectrum reveals distinct signals corresponding to each unique proton. orgsyn.org

A typical ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) exhibits the following key signals. orgsyn.org A doublet for the methyl protons (CH₃) appears around 1.38 ppm. orgsyn.org The proton of the hydroxyl group (-OH) often presents as a broad singlet, in this case around 1.81 ppm. orgsyn.org The proton attached to the carbon bearing the hydroxyl group (CH-OH) shows up as a quartet around 4.49 ppm. orgsyn.org The vinyl protons on the double bond appear as a doublet of doublets at approximately 6.27 ppm and a doublet at about 6.57 ppm. orgsyn.org The aromatic protons of the phenyl group are observed as a multiplet in the region of 7.23 to 7.39 ppm. orgsyn.org

¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 1.38 | d | 6.4 | CH₃ |

| 1.81 | bs | - | OH |

| 4.49 | q | 6.4 | CH-OH |

| 6.27 | dd | 16, 6.4 | =CH- |

| 6.57 | d | 16 | Ph-CH= |

d = doublet, q = quartet, dd = doublet of doublets, m = multiplet, bs = broad singlet Data sourced from Organic Syntheses, 2014. orgsyn.org

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR spectroscopy complements ¹H NMR by providing a spectrum of the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum.

The ¹³C NMR spectrum in CDCl₃ shows a signal for the methyl carbon at approximately 23.4 ppm. orgsyn.org The carbon atom bonded to the hydroxyl group (C-OH) resonates around 68.9 ppm. orgsyn.org The vinylic carbons are found at approximately 129.4 ppm and 133.5 ppm. orgsyn.org The aromatic carbons of the phenyl ring appear in the range of 126.4 to 128.6 ppm, with the ipso-carbon (the carbon attached to the butenyl chain) resonating at around 136.7 ppm. orgsyn.org

¹³C NMR Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 23.4 | CH₃ |

| 68.9 | CH-OH |

| 126.4 | Aromatic CH |

| 127.6 | Aromatic CH |

| 128.6 | Aromatic CH |

| 129.4 | =CH- |

| 133.5 | Ph-CH= |

Data sourced from Organic Syntheses, 2014. orgsyn.org

Advanced 1D and 2D NMR Experiments (e.g., DEPT, HETCOR)

To further refine the structural assignment, advanced NMR experiments can be employed. Distortionless Enhancement by Polarization Transfer (DEPT) is a 1D NMR technique that helps distinguish between CH, CH₂, and CH₃ groups. For this compound, a DEPT-135 experiment would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons (of which there are none in this molecule), while quaternary carbons would be absent.

Two-dimensional (2D) NMR experiments, such as Heteronuclear Correlation (HETCOR) or its more modern equivalents (HSQC and HMBC), establish correlations between directly bonded or long-range coupled nuclei. A HETCOR or HSQC spectrum of this compound would show cross-peaks connecting the proton signals to their directly attached carbon signals, confirming the assignments made from the 1D spectra.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule. researchgate.netiapaar.com

The IR spectrum of this compound will prominently feature a broad absorption band in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group. A sharp absorption band around 1600 cm⁻¹ corresponds to the C=C stretching of the aromatic ring. The C=C stretching of the alkene is also expected in this region. The C-O stretching vibration of the secondary alcohol typically appears in the 1100-1000 cm⁻¹ region. Out-of-plane (OOP) bending vibrations for the substituted benzene (B151609) ring can be seen in the 900-675 cm⁻¹ range. researchgate.net

Raman spectroscopy provides complementary information. The C=C double bond and the aromatic ring stretches, which are strong in the Raman spectrum, can be observed around 1650 cm⁻¹ and 1600 cm⁻¹, respectively.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. cdnsciencepub.com

The electron ionization (EI) mass spectrum of this compound will show a molecular ion peak ([M]⁺) corresponding to its molecular weight of 148.20 g/mol . nih.gov The fragmentation of allylic alcohols can be complex. cdnsciencepub.com A common fragmentation pathway is the loss of a water molecule (H₂O) from the molecular ion, leading to a significant peak at m/z 130. Another characteristic fragmentation is the cleavage of the C-C bond adjacent to the oxygen atom, which can lead to various fragment ions. For this compound, fragmentation can produce a prominent peak corresponding to the tropylium (B1234903) ion at m/z 91, a common fragment for compounds containing a benzyl (B1604629) group. The base peak in the mass spectrum is often observed at m/z 105. cdnsciencepub.comnih.gov

Table of Compounds

| Compound Name |

|---|

| This compound |

| 4-phenyl-3-buten-2-one (B7806413) |

| (E)-4-phenyl-3-buten-2-one |

| Sodium borohydride (B1222165) |

| 3-chloro-4-phenylbutan-2-one (B14708161) |

| 5-benzyl-4-methyl-2-aminothiazolium hydrochloride |

| (E)-4-phenylbut-3-en-2-ol |

| 2-Methyl-1-phenylbut-3-en-1-ol |

| 3-methyl-3-buten-1-ol |

| Labetalol |

| 3-butyn-2-ol |

| 4-deutero-3-(n-pentyl)-4-phenyl-3(E)-buten-2-ol |

| 3-(n-Pentyl)-4-phenyl-3(E)-buten-2-ol |

| 5-Methyl-4-(n-pentyl)-3-phenyl-2(5H)-furanone |

| 1-Phenyl-1-nonen-3-one |

| 4-phenyl-2-butanone |

| 4-Phenyl-3-butyn-2-ol |

| 3,5-difluorobenzaldehyde |

| 3,5-bis(trifluoromethyl) benzaldehyde |

| 4-methoxybenzaldehyde |

| 4-nitrobenzaldehyde |

| 3-methyl-2-butenal |

| Benzaldehyde |

| 2-Methylbenzaldehyde |

| 3-Methylbenzaldehyde |

| 4-Methylbenzaldehyde |

| 2-Chlorobenzaldehyde |

| 3-Chlorobenzaldehyde |

| 4-Chlorobenzaldehyde |

| 4-phenylbutanol-2 |

| 4-phenyl-2-butanone |

| benzylideneacetone (B49655) |

| 4-(4-n-hexyloxyphenyl)-2-methyl-3-butyn-2-ol |

| 4-iodophenol |

| 1-bromohexane |

| 2-methyl-3-buten-2-ol |

| Skatole |

| Androstenone |

| p-cresol |

| 2-aminoacetophenone |

| Styrene |

| 1,4 dichlorobenzene |

| Phenylacetic acid |

| Methyl styryl carbinol |

| (5-Nitropyridin-2-yl)-acetic acid ethyl ester |

| Fmoc-dl-2-aminobutyric acid |

| 1H-Imidazole,5-bromo-4-chloro- |

| (2-Amino-2-phenyl-ethyl)-carbamic acid tert-butyl ester |

| 2-Ethoxycarbonylcyclohexane-1-carboxylic acid |

Applications in Organic Synthesis and Fine Chemical Production

Utilization as a Chiral Building Block

The presence of a stereocenter at the C2 position makes 4-phenyl-3-buten-2-ol a significant chiral building block in asymmetric synthesis. The enantioselective synthesis of its stereoisomers allows for the creation of optically active molecules, which is crucial in the development of pharmaceuticals and other bioactive compounds.

Methods for the enantioselective synthesis of this compound often involve the asymmetric hydrogenation of its corresponding ketone, 4-phenyl-3-buten-2-one (B7806413) (benzalacetone). prepchem.com For instance, using chiral catalysts like BINAP complexes can yield specific enantiomers with high purity. prepchem.com

The resulting chiral allylic alcohol can then be used in subsequent stereospecific reactions. For example, nickel complexes with chiral diphosphine ligands can catalyze the asymmetric allylic alkylation (AAA) of β-ketoesters using allylic amines derived from chiral alcohols like this compound. researchgate.net These reactions proceed with high enantioselectivity, demonstrating the compound's utility in constructing complex chiral molecules. researchgate.net

Table 1: Examples of Chiral Synthesis Methods for this compound

| Method | Catalyst/Reagent | Product | Key Feature | Reference |

|---|---|---|---|---|

| Asymmetric Hydrogenation | ((+)-BINAP)}BF4, H₂ | (R)-4-phenyl-3-buten-2-ol | High enantiomeric excess | prepchem.com |

| Reduction with NaBH₄ | Sodium borohydride (B1222165) | Racemic this compound | Simple reduction, no stereoselectivity without chiral additives | orgsyn.org |

Precursor for Pharmacologically Relevant Scaffolds

This compound and its derivatives serve as precursors to scaffolds that are relevant in medicinal chemistry. solubilityofthings.com Allylic alcohols are recognized as important building blocks for pharmaceuticals due to their potential biological activities, which can include antimicrobial and antifungal properties. solubilityofthings.com

Research has shown that derivatives of this compound can be used to synthesize compounds with potential therapeutic applications. For instance, it is mentioned as an intermediate in the preparation of antiviral nucleosides. google.com Furthermore, metabolic studies on the related compound, 4-phenyl-3-buten-2-one, show that its hydroxylated metabolites can exhibit estrogenic activity. researchgate.net This suggests that this compound and its metabolites could interact with biological systems, making it an interesting starting point for drug discovery. researchgate.net

The concept of "privileged scaffolds," which are molecular frameworks that can bind to multiple biological targets, is relevant here. researchgate.net The structural motifs derived from this compound can be incorporated into more complex structures, such as benzomorphans, which are known to have therapeutic potential. ub.edu

Table 2: Pharmacologically Relevant Scaffolds Derived from this compound Precursors

| Precursor | Derived Scaffold/Compound | Potential Pharmacological Relevance | Reference |

|---|---|---|---|

| This compound | Antiviral nucleoside intermediates | Antiviral agents | google.com |

| 4-Phenyl-3-buten-2-one | 4-hydroxy-trans-4-phenyl-3-buten-2-one | Estrogenic activity | researchgate.net |

| This compound | 2-Aminothiazoles | Building blocks for bioactive molecules | orgsyn.org |

Intermediate in Complex Molecule Synthesis

The chemical reactivity of both the hydroxyl group and the double bond makes this compound a versatile intermediate for the synthesis of complex molecules. cymitquimica.com It can undergo various transformations such as oxidation to the corresponding ketone, dehydration to form dienes, or participation in catalyzed coupling reactions. cymitquimica.com

One notable application is in the iridium-catalyzed tandem isomerization and C-Cl bond formation to produce α-chloroketones. orgsyn.org This intermediate, 3-chloro-4-phenylbutan-2-one (B14708161), can then be reacted with thiourea (B124793) to synthesize 4,5-disubstituted 2-aminothiazolium salts, which are important heterocyclic compounds. orgsyn.org The entire three-step process, starting from the reduction of benzalacetone to this compound, can be performed without intermediate purification by column chromatography, highlighting its efficiency in multi-step synthesis. orgsyn.org

The compound is also used as a reactant in rhodium-catalyzed allylation reactions, further demonstrating its utility in forming carbon-carbon and carbon-heteroatom bonds in a controlled manner. chemicalbook.com Its role as a building block extends to the synthesis of natural products and their analogues. cymitquimica.com

Role in the Production of Specific Fine Chemicals

Beyond complex pharmaceutical applications, this compound is an intermediate in the production of various fine chemicals. cymitquimica.com Its applications span the agrochemical and fragrance industries. cymitquimica.com

In the fragrance and flavor sector, this compound is valued for its characteristic sweet, mild, fruity, and floral odor. chemicalbook.comnih.gov It is recognized as a flavoring agent by the Flavor and Extract Manufacturers Association (FEMA) with the designation FEMA No. 2880. nih.govontosight.ai Its aromatic properties make it a useful ingredient in perfumes and food flavorings. nih.govthegoodscentscompany.com

The synthesis of this compound is typically achieved through the reduction of 4-phenyl-3-buten-2-one (benzalacetone). orgsyn.org Benzalacetone itself is a significant industrial chemical used as a flavoring agent and in perfumery, and it is an intermediate for other products like cinnamic acid. google.com The production of this compound is therefore closely linked to the supply chain of these other commercially important fine chemicals.

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| 4-Phenyl-3-buten-2-one |

| Benzalacetone |

| (2S,3E)-4-phenyl-3-buten-2-ol |

| (2R,3E)-4-phenyl-3-buten-2-ol |

| Sodium borohydride |

| BINAP |

| Old Yellow Enzyme |

| 3-chloro-4-phenylbutan-2-one |

| Thiourea |

Analytical Methodologies for Purity and Quantification of 4 Phenyl 3 Buten 2 Ol

Chromatographic Techniques

Chromatographic methods are fundamental in separating 4-Phenyl-3-buten-2-ol from its precursors, byproducts, and other impurities. These techniques are essential for both qualitative and quantitative analysis.

Gas Chromatography (GC) for Purity Assessment

Gas chromatography is a powerful tool for assessing the purity of this compound, particularly due to its volatility. The technique separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. For this compound, GC analysis can effectively identify and quantify impurities.

In a typical GC analysis, a sample containing this compound is injected into the instrument, where it is vaporized and carried by an inert gas through a column. The choice of column is crucial for effective separation. For instance, a polar column like DB-WAX with temperature programming can be utilized. The retention time, the time it takes for the compound to travel through the column, is a characteristic feature that helps in its identification. The purity is often determined by the area percentage of the peak corresponding to this compound relative to the total area of all peaks in the chromatogram. A purity of over 98% is often required for synthetic applications. lobachemie.comfishersci.at

Gas chromatography is also instrumental in monitoring the progress of reactions that produce this compound. For example, during the synthesis of its precursor, 3-methyl-4-phenyl-3-alkene-2-butylene ketone, GC analysis is used to track the residual content of the starting material, phenyl aldehyde. google.com In some cases, GC analysis has been used to confirm purity levels greater than 99%. google.com

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the quantitative analysis of this compound. lgcstandards.com HPLC offers high resolution and sensitivity, making it suitable for determining the exact concentration of the compound in a mixture.

In HPLC, a liquid solvent (mobile phase) carries the sample through a column packed with a solid adsorbent material (stationary phase). For the analysis of this compound and related compounds, reverse-phase (RP) HPLC is commonly employed. sielc.com In this mode, the stationary phase is nonpolar, and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. sielc.com The separation is based on the differential partitioning of the analytes between the two phases.

The quantitative analysis of this compound by HPLC involves creating a calibration curve using standards of known concentrations. The peak area of the analyte in the sample chromatogram is then compared to the calibration curve to determine its concentration. This method has been used to confirm the purity of this compound to be greater than 95%. lgcstandards.com HPLC is also used in conjunction with other analytical methods, such as mass spectrometry (LC-MS), for more definitive identification and quantification. researchgate.net

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

| Primary Use | Purity Assessment | Quantitative Analysis |

| Mobile Phase | Inert Gas (e.g., Helium, Nitrogen) | Liquid Solvent (e.g., Acetonitrile, Water) |

| Stationary Phase Example | DB-WAX (polar) | C18 (nonpolar, for reverse-phase) |

| Typical Purity Confirmed | >98% lobachemie.comfishersci.at | >95% lgcstandards.com |

| Key Advantage | Suitable for volatile compounds | High resolution and sensitivity |

Column Chromatography for Purification Monitoring

Column chromatography is a fundamental purification technique used to isolate this compound from reaction mixtures. orgsyn.org It is also used to monitor the progress of this purification. The principle of column chromatography is similar to HPLC, but it is typically used on a larger scale for preparative purposes.

The crude product containing this compound is loaded onto a column packed with a stationary phase, most commonly silica (B1680970) gel. orgsyn.orgprepchem.com A solvent or a mixture of solvents (eluent) is then passed through the column. The components of the mixture travel down the column at different rates depending on their affinity for the stationary phase and solubility in the eluent.

For the purification of this compound, a common eluent system is a mixture of hexane (B92381) and ethyl acetate. orgsyn.orgprepchem.com The fractions are collected as they exit the column and are typically analyzed by thin-layer chromatography (TLC) to identify which fractions contain the pure compound. orgsyn.orgucla.edu The fractions containing the pure this compound are then combined and the solvent is evaporated to yield the purified product. orgsyn.org This method is effective in achieving purities greater than 95%.

Spectroscopic Methods for Purity Verification

Spectroscopic techniques are indispensable for verifying the purity and confirming the structure of this compound. These methods provide information about the molecular structure and functional groups present in the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for structural elucidation. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. The chemical shifts, splitting patterns, and integration of the signals in the ¹H NMR spectrum can be used to confirm the presence of the phenyl group, the double bond, the hydroxyl group, and the methyl group, and their relative positions in the molecule. orgsyn.org For instance, the ¹H NMR spectrum of this compound in CDCl₃ shows characteristic signals for the vinyl and phenyl protons. orgsyn.org

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The IR spectrum will show characteristic absorption bands for the hydroxyl (-OH) group, the carbon-carbon double bond (C=C), and the aromatic ring. fishersci.com

Mass Spectrometry (MS), often coupled with Gas Chromatography (GC-MS), provides information about the molecular weight and fragmentation pattern of the compound. researchgate.net The molecular ion peak in the mass spectrum confirms the molecular weight of this compound, which is 148.20 g/mol .

| Spectroscopic Method | Information Provided |

| ¹H NMR | Chemical environment and connectivity of hydrogen atoms. orgsyn.org |

| ¹³C NMR | Chemical environment of carbon atoms. orgsyn.org |

| Infrared (IR) | Presence of functional groups (e.g., -OH, C=C). fishersci.com |

| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. researchgate.net |

Conclusion and Future Research Directions

Summary of Current Research Landscape

4-Phenyl-3-buten-2-ol, a chiral allylic alcohol, occupies a significant position in contemporary organic chemistry. solubilityofthings.com The current research landscape reveals its importance primarily as a synthetic intermediate and a model substrate for developing and understanding new catalytic reactions. solubilityofthings.comchemicalbook.com Its synthesis is most commonly achieved through the reduction of its corresponding α,β-unsaturated ketone, (E)-4-phenyl-3-buten-2-one, also known as benzalacetone. prepchem.comorgsyn.org The asymmetric synthesis of this alcohol is a key focus, reflecting the broader importance of producing enantiopure chiral alcohols which are valuable building blocks in the pharmaceutical and agrochemical industries. nih.govpnas.org

The compound is also a subject of study in catalysis, where it serves as a reactant in transformations like rhodium-catalyzed allylation and direct amination to form allylic amines. chemicalbook.comresearchgate.net Furthermore, this compound appears in biotransformation and metabolic studies. It is a known metabolite of the industrial chemical 4-phenyl-3-butyn-2-one (B156156) and is also formed through the enzymatic reduction of benzalacetone in biological systems, such as by rat liver microsomes. researchgate.net Research has also touched upon the biological activities of its derivatives; for instance, a hydroxylated metabolite of this compound has been shown to exhibit estrogenic activity. researchgate.net The molecule's structural simplicity, combined with the chemical versatility of its alcohol and alkene functional groups, ensures its continued relevance in synthetic and mechanistic investigations.

Emerging Synthetic Strategies

The demand for enantiomerically pure chiral alcohols has driven the development of sophisticated synthetic methods. While traditional reductions of the parent ketone are well-established, emerging strategies focus on achieving high levels of stereocontrol, efficiency, and atom economy.

Asymmetric transfer hydrogenation and catalytic hydrogenation of benzalacetone represent key advanced strategies. These methods employ chiral catalysts to selectively produce one enantiomer of this compound. For example, the use of a ruthenium catalyst with a chiral BINAP ligand has been documented for the asymmetric hydrogenation of benzalacetone, yielding the chiral alcohol with a specific optical rotation. prepchem.com Another emerging area is the stereospecific and regioselective reductive cross-coupling of terminal alkynes with carbonyl compounds, which provides a convergent route to allylic alcohols. dicp.ac.cn Although not yet applied specifically to the large-scale synthesis of this compound in the reviewed literature, these methods represent a promising future direction for its efficient and selective production from different starting materials. dicp.ac.cn

Below is a data table summarizing a documented synthetic approach for this compound.

| Precursor | Reagents/Catalyst | Conditions | Conversion/Yield | Product Purity/Enantiopurity | Reference |

|---|---|---|---|---|---|

| Benzalacetone | H₂, [((+)-BINAP)Ru]BF₄, THF/Methanol (B129727) | 30°C, 50 kg/cm² H₂, 45 hours | 34.5% Conversion | 89% Purity, {α}25D: +18.1° | prepchem.com |

| (E)-4-phenyl-3-buten-2-one | NaBH₄, Methanol | 0°C to room temperature | Not specified (used crude in next step) | Product is racemic | orgsyn.org |

Future research will likely focus on improving catalyst efficiency, utilizing more sustainable reducing agents, and developing dynamic kinetic resolution processes that can convert a racemic starting material entirely into a single enantiomer of the desired product. pnas.org

Opportunities in Catalysis and Biotransformation

The unique structure of this compound, containing both a nucleophilic hydroxyl group and an electrophilic allylic system, makes it a versatile substrate for catalytic transformations and a product of interest in biotransformation.

Catalysis: Future opportunities lie in expanding the utility of this compound as a building block. Direct catalytic amination of allylic alcohols is a highly atom-economical method for producing valuable allylic amines, with water as the only byproduct. researchgate.net Studies using oxovanadium(V) catalysts have explored the direct amination of allylic alcohols and investigated the isomerization of this compound under catalytic conditions. researchgate.net Further development of catalysts that can control the regioselectivity (SN2 vs. SN2') and enantioselectivity of these reactions is a significant area for future research. Similarly, direct thioetherification catalyzed by soft metal catalysts like gold(I) presents another atom-economical route to valuable sulfur-containing compounds, avoiding pre-activation of the alcohol. nih.gov

Biotransformation: The formation of this compound via biotransformation presents a green alternative to traditional chemical synthesis. It is a known metabolite of both 4-phenyl-3-butyn-2-one (PBYO) and trans-4-phenyl-3-buten-2-one (benzalacetone). researchgate.net The reduction of the carbonyl group of benzalacetone to form this compound is catalyzed by enzymes in rat liver microsomes. researchgate.net Harnessing these enzymatic pathways could enable the development of highly selective biocatalytic processes for producing this alcohol. Future research could focus on identifying, isolating, and engineering the specific oxidoreductase enzymes responsible for this transformation to create robust and efficient biocatalysts for industrial applications.

| Precursor | Biological System / Enzyme Class | Transformation | Reference |

|---|---|---|---|

| trans-4-Phenyl-3-buten-2-one (Benzalacetone) | Rat Liver Microsomes (NADPH-dependent) | Carbonyl reduction to this compound | researchgate.net |

| 4-Phenyl-3-butyn-2-one (PBYO) | Rat Liver Microsomes and Cytosol | Reduction of carbonyl group to 4-phenyl-3-butyn-2-ol, and reduction of alkyne to alkene (trans-4-phenyl-3-buten-2-one), which can be further reduced. |

Advanced Characterization and Computational Approaches in Future Research

As the synthesis of complex chiral molecules becomes more sophisticated, the analytical methods for their characterization must also evolve. For a chiral alcohol like this compound, determining enantiomeric purity and absolute configuration is crucial.

Advanced Characterization: While traditional methods like chiral HPLC and GC are reliable, they can be time-consuming. nih.gov There is a growing interest in using Nuclear Magnetic Resonance (NMR) spectroscopy for rapid chiral analysis. kaist.ac.kr This often involves the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) that interact with the enantiomers of the alcohol to form diastereomeric species, which can be distinguished by NMR. nih.govrsc.org Future research will focus on the design of new, more effective CSAs, such as gallium-based metal complexes, that provide better signal separation (Δδ) and have a broader substrate scope, allowing for real-time monitoring of asymmetric reactions by NMR. nih.govkaist.ac.kr Chiroptical methods, such as using achiral probes that react with the alcohol to produce a measurable CD signal, also represent a promising avenue for rapid chirality analysis. rsc.org

Computational Approaches: Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding and predicting chemical reactivity. mdpi.comrsc.org For reactions involving allylic alcohols like this compound, DFT calculations can elucidate complex reaction mechanisms, rationalize stereochemical outcomes, and identify rate-limiting steps. nih.govmdpi.com For example, computational studies have provided insight into the mechanisms of gold-catalyzed thioetherification and palladium-catalyzed amination of allylic alcohols. nih.govmdpi.com Computationally designed reactions, such as the titanium-mediated amination of allylic alcohols, demonstrate the predictive power of these methods. rsc.orgrsc.org Future research will see an even tighter integration of computational modeling and experimental work. This synergy will accelerate the discovery of new catalysts, predict the most effective synthetic routes, and allow for the rational design of substrates for targeted transformations, ultimately leading to more efficient and selective chemical processes.

Q & A

Q. What are the established synthetic routes for 4-Phenyl-3-buten-2-ol, and how can reaction conditions be optimized?

The primary synthesis method involves condensation and hydrolysis of benzyl chloride derivatives, followed by decarbonylation . However, this route may yield impurities due to side reactions. Researchers should explore catalytic optimization (e.g., transition metal catalysts) to improve selectivity and yield. Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are critical for purity validation. Alternative pathways, such as Grignard reagent coupling or enzymatic catalysis, remain underexplored and warrant systematic screening of reaction parameters (temperature, solvent, stoichiometry).

Q. How can researchers accurately determine the physicochemical properties of this compound given limited experimental data?

Key properties (e.g., boiling point, logP, solubility) are sparsely reported. Methodologies include:

- Computational prediction : Use tools like EPI Suite or COSMOtherm for logP and vapor pressure estimates.

- Experimental validation : Differential scanning calorimetry (DSC) for melting point, and headspace GC for volatility.

- Cross-referencing analogs : Compare with structurally similar compounds (e.g., 4-Phenyl-2-butanol) from databases like NIST Chemistry WebBook .

Q. What analytical techniques are recommended for detecting trace levels of this compound in natural extracts?

Due to its trace presence in natural sources , ultra-sensitive methods are required:

- Liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) for preconcentration.

- High-resolution LC-MS/MS with multiple reaction monitoring (MRM) for quantification.

- Isotope dilution assays using deuterated internal standards to correct matrix effects.

Advanced Research Questions

Q. How do contradictions in safety data impact risk assessment, and what methodologies address these gaps?

The IFRA Standards recommend usage limits based on dermal sensitization potential , but ecological toxicity data (e.g., biodegradation, bioaccumulation) are absent . To resolve this:

- Conduct in vitro assays (e.g., KeratinoSens™ for skin sensitization) and QSAR modeling for ecotoxicity predictions.

- Perform microcosm studies to assess environmental persistence.

- Cross-validate with read-across data from structurally related allylic alcohols.

Q. How can researchers design experiments to optimize this compound’s application in fragrance or pharmaceutical intermediates?

- Reaction engineering : Test solvent effects (polar aprotic vs. hydrocarbon) on reaction efficiency.

- Stability studies : Monitor degradation under varying pH and UV exposure using accelerated aging protocols.

- Structure-activity relationships (SAR) : Modify the phenyl or hydroxyl groups to enhance bioactivity or reduce toxicity. For example, downstream products like 4-Phenyl-2-butanone may inform derivatization strategies .

Q. What experimental frameworks are needed to address the lack of ecological toxicity data?

- Tiered testing : Start with Daphnia magna acute toxicity assays (OECD 202) and algae growth inhibition tests (OECD 201).

- High-throughput screening : Use yeast or bacterial biosensors to assess metabolic disruption.

- Computational toxicology : Apply molecular docking to predict interactions with biological targets (e.g., cytochrome P450 enzymes).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.